

Spectroscopic Data of 2-Ethylcyclohexanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Ethylcyclohexanone

Cat. No.: B1346015

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylcyclohexanone**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **2-Ethylcyclohexanone** reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

^1H NMR Data

The proton NMR spectrum of **2-Ethylcyclohexanone** displays signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (methine)	2.2 - 2.4	Multiplet	-
H-6 (methylene, axial)	2.0 - 2.1	Multiplet	-
H-6 (methylene, equatorial)	2.4 - 2.5	Multiplet	-
Methylene protons on ring (H-3, H-4, H-5)	1.2 - 2.0	Multiplet	-
Ethyl group (-CH ₂)	1.4 - 1.6	Multiplet	-
Ethyl group (-CH ₃)	0.9	Triplet	7.5

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in **2-Ethylcyclohexanone**.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (carbonyl)	212.0
C-2 (methine)	49.5
C-6 (methylene)	42.0
C-3 (methylene)	34.5
C-4 (methylene)	25.0
C-5 (methylene)	28.0
Ethyl group (-CH ₂)	26.0
Ethyl group (-CH ₃)	11.5

Note: These are typical chemical shift values and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-Ethylcyclohexanone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
 - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Ethylcyclohexanone** is characterized by the presence of a strong carbonyl absorption.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2960-2850	C-H stretching (alkane)	Strong
1710	C=O stretching (ketone)	Strong
1465	C-H bending (methylene)	Medium
1375	C-H bending (methyl)	Medium

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat **2-Ethylcyclohexanone** is placed between two salt plates (e.g., NaCl or KBr).
- The plates are carefully pressed together to form a thin liquid film.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **2-Ethylcyclohexanone** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
126	35	$[M]^+$ (Molecular Ion)
98	100	$[M - C_2H_4]^+$
97	40	$[M - C_2H_5]^+$
83	25	$[C_6H_{11}O]^+$
69	30	$[C_5H_9]^+$
55	95	$[C_4H_7]^+$

Note: The relative intensities are approximate and can vary between instruments.

Experimental Protocol for GC-MS

Sample Preparation:

- A dilute solution of **2-Ethylcyclohexanone** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 100 µg/mL.

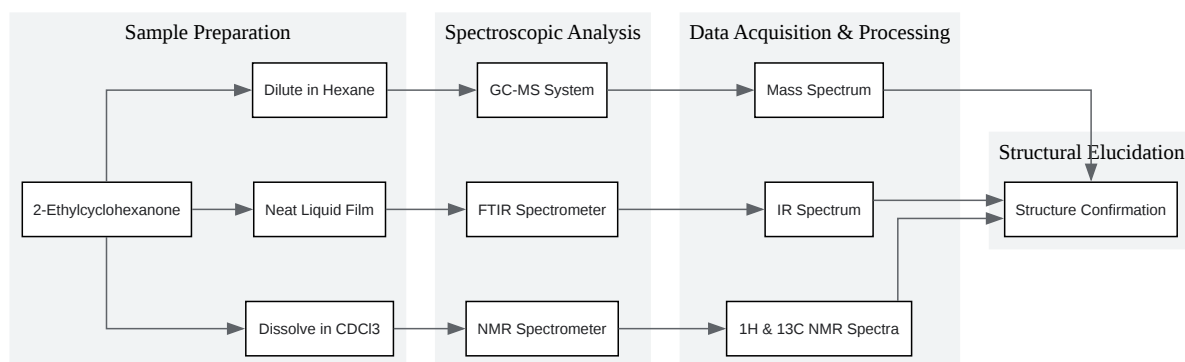
Instrument Parameters:

- System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: 5 minutes at 250 °C.
- Mass Spectrometer:
 - Scan range: m/z 40-300.
 - Ion source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.

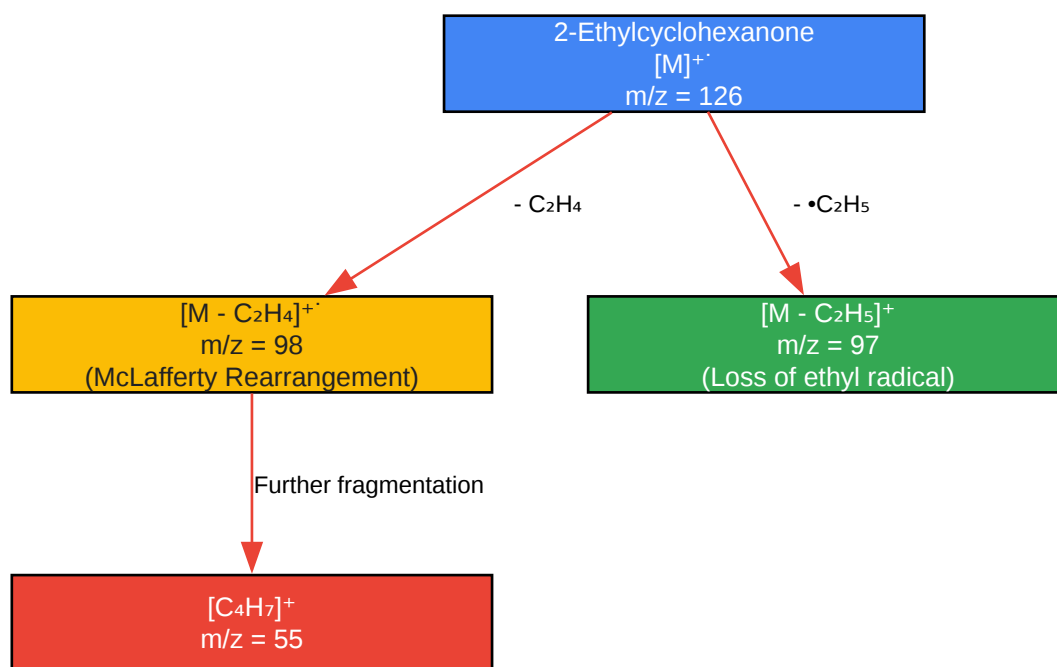
Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of **2-Ethylcyclohexanone**.



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Caption: Experimental workflow for the spectroscopic analysis of **2-Ethylcyclohexanone**.



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Caption: Proposed mass spectral fragmentation pathway for **2-Ethylcyclohexanone**.

Caption: Structural assignments for the ¹H and ¹³C NMR spectra of **2-Ethylcyclohexanone**.

- To cite this document: BenchChem. [Spectroscopic Data of 2-Ethylcyclohexanone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346015#2-ethylcyclohexanone-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1346015#2-ethylcyclohexanone-spectroscopic-data-nmr-ir-ms)

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